molecular formula C18H29NO7 B12369360 Sco-peg3-cooh

Sco-peg3-cooh

Cat. No.: B12369360
M. Wt: 371.4 g/mol
InChI Key: QOUHMDCQIUOBNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sco-peg3-cooh is a compound that belongs to the class of polyethylene glycol derivatives. It is commonly used as a linker in proteolysis-targeting chimeras (PROTACs). The compound contains a polyethylene glycol chain and a carboxylic acid group, which allows it to form covalent bonds with amino groups in proteins or peptides, particularly lysine residues .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sco-peg3-cooh involves the reaction of a polyethylene glycol derivative with a carboxylic acid group. The reaction typically requires the use of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to facilitate the formation of the covalent bond between the polyethylene glycol chain and the carboxylic acid group. The reaction is usually carried out in an organic solvent, such as dichloromethane, under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as column chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

Sco-peg3-cooh undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from the reactions of this compound are typically amide bonds between the carboxylic acid group and amino groups in proteins or peptides .

Scientific Research Applications

Sco-peg3-cooh has a wide range of scientific research applications, including:

    Chemistry: Used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) to study protein degradation.

    Biology: Facilitates the study of protein-protein interactions and the development of targeted therapies.

    Medicine: Used in the development of drugs that target specific proteins for degradation, offering potential treatments for various diseases.

    Industry: Employed in the production of bioconjugates and other specialized chemical products .

Mechanism of Action

Sco-peg3-cooh exerts its effects by forming covalent bonds with amino groups in proteins or peptides, particularly lysine residues. This covalent bonding allows it to act as a linker in proteolysis-targeting chimeras (PROTACs), facilitating the targeted degradation of specific proteins. The molecular targets and pathways involved include the ubiquitin-proteasome system, which is responsible for the degradation of proteins tagged with ubiquitin .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific polyethylene glycol chain length, which provides an optimal balance between flexibility and stability. This makes it particularly effective as a linker in proteolysis-targeting chimeras (PROTACs), allowing for efficient protein degradation .

Properties

Molecular Formula

C18H29NO7

Molecular Weight

371.4 g/mol

IUPAC Name

3-[2-[2-[2-(cyclooct-2-yn-1-yloxycarbonylamino)ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C18H29NO7/c20-17(21)8-10-23-12-14-25-15-13-24-11-9-19-18(22)26-16-6-4-2-1-3-5-7-16/h16H,1-4,6,8-15H2,(H,19,22)(H,20,21)

InChI Key

QOUHMDCQIUOBNW-UHFFFAOYSA-N

Canonical SMILES

C1CCC#CC(CC1)OC(=O)NCCOCCOCCOCCC(=O)O

Origin of Product

United States

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